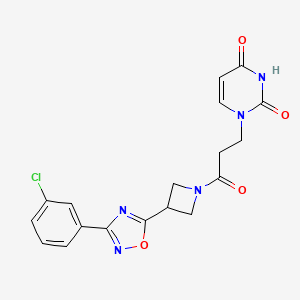

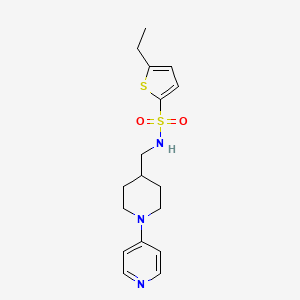

![molecular formula C19H18N4O2S2 B2699247 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide CAS No. 899233-48-8](/img/structure/B2699247.png)

1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide”, similar compounds have been synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles have been coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications

Antibacterial and Antitumor Applications

Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, such as "1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide," showing significant antibacterial activities. These compounds were synthesized aiming to utilize their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Furthermore, compounds derived from similar chemical structures have exhibited remarkable antitumor activity against specific cancer cell lines, highlighting their potential in cancer research (Aly, 2009).

Carbonic Anhydrase Inhibitory Activities

Sulfonamide derivatives, including pyrazole benzensulfonamides, have been explored for their carbonic anhydrase and acetylcholinesterase inhibitory activities with low cytotoxicity. These compounds present a promising avenue for developing new therapeutic agents with multiple bioactivities, highlighting their versatility and potential in drug discovery (Ozmen Ozgun et al., 2019).

Molecular Docking and Enzyme Inhibition

Studies involving molecular docking and enzyme inhibition have provided insights into the mechanism of action of sulfonamide-based compounds. These investigations contribute to the understanding of how such compounds interact with biological targets, offering a foundation for the development of more efficient and targeted therapies (Eweas et al., 2015).

Hybrid Compounds with Sulfonamide

Research into sulfonamide-based hybrid compounds has further expanded the application scope of "this compound." These hybrids, incorporating various pharmacophores, have shown a wide range of pharmacological activities, reinforcing the compound's significance in medicinal chemistry and drug design (Ghomashi et al., 2022).

Future Directions

The future directions for research on “1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide” could include further exploration of its potential biological activities, such as its anti-inflammatory properties . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable information for the development of new drugs and biologically active agents.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets in the body, leading to their diverse biological activities .

Biochemical Pathways

Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The thiazole ring, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as enzyme inhibitors or activators .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level in various ways . For example, they can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, toxic effects, and adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been studied for their involvement in various metabolic pathways, including any interactions with enzymes or cofactors, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins, and any effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Properties

IUPAC Name |

1,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-12-4-9-16-17(10-12)26-19(20-16)14-5-7-15(8-6-14)22-27(24,25)18-11-23(3)21-13(18)2/h4-11,22H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVFGLVQDXVADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN(N=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

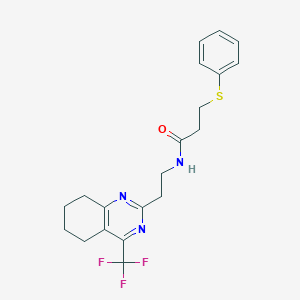

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B2699171.png)

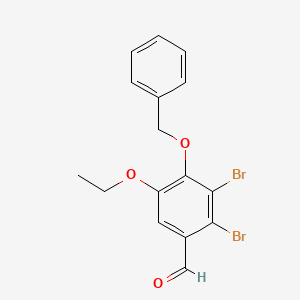

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide](/img/structure/B2699172.png)

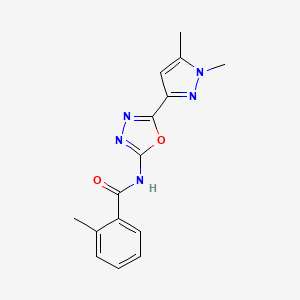

![N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2699177.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2699182.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2699183.png)

![1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2699185.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2699187.png)